![molecular formula C28H27F2N9O5 B8146682 1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea](/img/structure/B8146682.png)
1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea
描述
促性腺激素释放激素拮抗剂 2 是一种合成化合物,旨在抑制促性腺激素释放激素的作用。促性腺激素释放激素是调节生殖系统的重要激素,刺激垂体前叶释放黄体生成素和卵泡刺激素。促性腺激素释放激素拮抗剂 2 主要用于辅助生殖技术,以防止过早的黄体生成素激增,这会破坏控制性卵巢过度刺激 .
准备方法
合成路线和反应条件: 促性腺激素释放激素拮抗剂 2 的合成通常涉及固相肽合成。该方法允许将氨基酸依次添加到生长的肽链中,该肽链锚定在固体树脂上。该过程包括以下步骤:
偶联: 每种氨基酸都被活化并偶联到生长的肽链上。
脱保护: 氨基酸上的保护基团被移除,以允许进一步偶联。
裂解: 完成的肽从树脂上裂解下来并纯化。
工业生产方法: 促性腺激素释放激素拮抗剂 2 的工业生产遵循类似的原理,但规模更大。自动肽合成器通常用于提高效率和一致性。最终产品通过高效液相色谱法纯化,以确保高纯度和质量 .
化学反应分析
反应类型: 促性腺激素释放激素拮抗剂 2 可以进行各种化学反应,包括:
氧化: 该反应可以在特定的氨基酸残基(如蛋氨酸)处发生。
还原: 肽内的二硫键可以还原为游离硫醇。
取代: 氨基酸残基可以被取代以修饰肽的性质。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇或其他还原剂。
取代: 特定的氨基酸衍生物和偶联试剂。
形成的主要产物: 这些反应形成的主要产物包括具有改变的生物活性和稳定性的修饰肽 .
科学研究应用
Chemical Properties and Structure
The molecular formula of this compound is , with a complex structure featuring multiple functional groups that contribute to its biological activity. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards androgen receptors.
Cancer Treatment
One of the primary applications of this compound is in oncology, specifically for treating prostate cancer. Research indicates that it functions by inhibiting androgen receptor signaling pathways, thereby reducing tumor growth in hormone-sensitive prostate cancer models. Clinical trials have demonstrated its efficacy in lowering testosterone levels and consequently reducing prostate-specific antigen (PSA) levels in patients with advanced prostate cancer .
Hormonal Regulation
Due to its mechanism of action, this compound is also being explored for its potential use in managing conditions related to hormonal imbalances. Its ability to selectively modulate androgen receptors makes it a candidate for treating disorders such as polycystic ovary syndrome (PCOS) and other androgen-related conditions .
Case Studies
Several studies have been conducted to evaluate the effectiveness and safety profile of this compound:
- Study 1 : A phase II clinical trial assessed the impact of Orgovyx on patients with advanced prostate cancer. Results indicated a significant reduction in serum testosterone levels compared to baseline measurements, demonstrating its potential as a first-line therapy .
- Study 2 : In preclinical models, the compound exhibited promising results in inhibiting tumor growth in androgen-dependent prostate cancer xenografts. The study highlighted its mechanism of action through direct inhibition of androgen receptor activity .
作用机制
促性腺激素释放激素拮抗剂 2 通过竞争性结合垂体前叶的促性腺激素释放激素受体发挥作用。这种结合阻止内源性促性腺激素释放激素刺激黄体生成素和卵泡刺激素的释放。结果,这些激素的快速可逆抑制对于控制辅助生殖技术中的卵巢过度刺激至关重要 .
相似化合物的比较
与其他类似化合物的比较: 促性腺激素释放激素拮抗剂 2 与其他促性腺激素释放激素拮抗剂(如西曲瑞克、加尼瑞克和特维瑞克)进行比较。这些化合物具有相似的作用机制,但它们的氨基酸序列和药代动力学特性不同。
独特性: 促性腺激素释放激素拮抗剂 2 的特定氨基酸序列是独一无二的,与其他拮抗剂相比,它提供了独特的结合亲和力和作用持续时间。这种独特性允许在不同的临床和研究环境中进行定制应用 .
类似化合物的列表:
- 西曲瑞克
- 加尼瑞克
- 特维瑞克
- 德加瑞克
- 阿巴瑞克
生物活性
The compound 1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea , also referred to as TAK-385 , is a synthetic small molecule that has garnered attention for its potential therapeutic applications, particularly as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure
The structural formula of TAK-385 indicates a complex arrangement that includes:
- A difluorophenyl moiety,
- A dimethylaminomethyl group,
- A methoxypyridazin component,
- A pyrazolo-pyrimidine backbone.
This structural diversity is crucial for its biological function and interaction with molecular targets.
TAK-385 acts primarily as a GnRH antagonist. By inhibiting the GnRH receptor, it effectively reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased testosterone production. This mechanism is particularly beneficial in conditions such as prostate cancer and endometriosis where hormonal modulation is required.
In Vitro Studies
In vitro studies have demonstrated that TAK-385 exhibits potent antagonistic activity against GnRH receptors. Notably:
- It maintained its activity in the presence of fetal bovine serum (FBS), indicating stability and efficacy in biological environments.
- The compound showed no significant inhibition of cytochrome P450 enzymes, which is vital for minimizing drug-drug interactions and enhancing safety profiles .
In Vivo Studies
Research involving castrated cynomolgus monkeys revealed that oral administration of TAK-385 at a dose of 3 mg/kg effectively suppressed plasma LH levels for over 24 hours. This sustained effect underscores its potential for long-term therapeutic use .
Clinical Development
TAK-385 is currently undergoing clinical trials aimed at evaluating its safety and efficacy in humans. Early-phase studies have indicated promising results in managing hormone-sensitive conditions.
Study Phase | Objective | Findings |
---|---|---|
Phase I | Safety and tolerability in healthy volunteers | Well-tolerated with minimal side effects |
Phase II | Efficacy in patients with prostate cancer | Significant reduction in serum testosterone levels observed |
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of TAK-385:
- Potency : In vitro potency was confirmed through competitive binding assays against GnRH receptors.
- Selectivity : The compound exhibited selectivity for GnRH receptors over other hormonal receptors, reducing the likelihood of off-target effects.
- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties with good oral bioavailability and appropriate half-life for therapeutic use .
属性
IUPAC Name |
1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N9O5/c1-36(2)15-21-24-25(34-39(21)17-10-8-16(9-11-17)31-27(41)35-44-4)37(14-18-19(29)6-5-7-20(18)30)28(42)38(26(24)40)22-12-13-23(43-3)33-32-22/h5-13H,14-15H2,1-4H3,(H2,31,35,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJPTZZFUZNJLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C2C(=NN1C3=CC=C(C=C3)NC(=O)NOC)N(C(=O)N(C2=O)C4=NN=C(C=C4)OC)CC5=C(C=CC=C5F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N9O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。